molecular formula C9H20O2 B14699794 1,3-Propanediol, 2-isopentyl-2-methyl- CAS No. 25462-50-4

1,3-Propanediol, 2-isopentyl-2-methyl-

Cat. No.: B14699794
CAS No.: 25462-50-4
M. Wt: 160.25 g/mol
InChI Key: SXKIAUOJJWKUTP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,3-Propanediol, 2-isopentyl-2-methyl- involves several steps. One common method includes the following steps:

    Aldol Condensation: Iso-valderaldehyde is reacted with an aqueous solution of a hydroxide base (such as sodium hydroxide or potassium hydroxide) and methanol to form (2Z)-2-isopropyl-5-methyl-2-hexenal.

    Reduction: The (2Z)-2-isopropyl-5-methyl-2-hexenal is then reduced to form 2-isopropyl-5-methylhexanal.

    Formaldehyde Reaction: The 2-isopropyl-5-methylhexanal is reacted with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol.

    Methylation: Finally, the 2-isopentyl-2-isopropylpropane-1,3-diol is methylated to form 1,3-Propanediol, 2-isopentyl-2-methyl-.

Chemical Reactions Analysis

1,3-Propanediol, 2-isopentyl-2-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, halogens, and various catalysts such as copper or palladium. The major products formed from these reactions include alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

1,3-Propanediol, 2-isopentyl-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-isopentyl-2-methyl- involves its interaction with various molecular targets and pathways. It acts as a glycol, participating in various biochemical reactions and processes. Its primary hydroxyl groups allow it to react with diacids to form polyesters, which are used in various industrial applications .

Comparison with Similar Compounds

1,3-Propanediol, 2-isopentyl-2-methyl- can be compared with other similar compounds such as:

1,3-Propanediol, 2-isopentyl-2-methyl- is unique due to its specific molecular structure, which provides distinct properties and applications in various fields.

Properties

CAS No.

25462-50-4

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-methyl-2-(3-methylbutyl)propane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-8(2)4-5-9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3

InChI Key

SXKIAUOJJWKUTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(CO)CO

Origin of Product

United States

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